4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Description
The compound 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (hereafter referred to as the "target compound") is a sulfamoylbenzamide derivative featuring a 1,3-dioxoisoindol-4-yl pharmacophore. The sulfamoyl group and isoindol-4-yl moiety are common in enzyme inhibitors, such as antifungal agents and kinase modulators, as seen in related compounds .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-12-23(2)29(27,28)14-10-8-13(9-11-14)18(24)21-16-7-5-6-15-17(16)20(26)22-19(15)25/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXMXYVHHBEJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.
Final Functionalization: The butyl and methyl groups can be introduced through alkylation reactions, using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Antifungal Therapeutics
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole derivatives with sulfamoylbenzamide backbones. These compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
| Compound | Substituents on Sulfamoyl | Heterocyclic Moiety | Biological Activity |
|---|---|---|---|
| Target Compound | Butyl(methyl) | 1,3-Dioxoisoindol-4-yl | Inferred enzyme inhibition |
| LMM5 | Benzyl(methyl) | 1,3,4-Oxadiazole | Antifungal (IC₅₀: ~5 µM) |
| LMM11 | Cyclohexyl(ethyl) | 1,3,4-Oxadiazole + Furan | Antifungal (IC₅₀: ~7 µM) |
Key Differences :
- The target compound’s isoindol-4-yl group may enhance binding to hydrophobic enzyme pockets compared to LMM5/LMM11’s oxadiazole rings.
Kinase Inhibitors with Isoindolyl Moieties
Ifébemtinib (2-fluoro-5-methoxy-4-({4-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-N-(1-methylpiperidin-4-yl)benzamide) is a tyrosine kinase inhibitor with a benzamide-isoindolyl core. Its trifluoromethyl and pyrimidinyl groups contribute to high selectivity for kinase targets .
| Property | Target Compound | Ifébemtinib |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₃O₅S (inferred) | C₂₈H₂₈F₄N₆O₄ |
| Molecular Weight | ~434.5 g/mol | 588.6 g/mol |
| Key Substituents | Butyl(methyl)sulfamoyl | Trifluoromethyl, pyrimidine |
| Therapeutic Area | Potential enzyme inhibition | Anticancer (kinase inhibitor) |
Structural Insights :
Physicochemical Properties of Sulfonamide Derivatives
Sulfonamide-based compounds exhibit diverse properties depending on substituents. Below is a comparison of logP, hydrogen bond acceptors (HBA), and rotatable bonds (RB):
| Compound | logP (Predicted) | HBA | RB | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 4.3 | 6 | 8 | 113 |
| LMM5 | 3.8 | 8 | 7 | 138 |
| 4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | 2.1 | 5 | 4 | 98 |
Implications :
- Higher logP in the target compound suggests better membrane permeability than the dimethylamino analog .
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a sulfamoyl benzamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfamoyl group attached to a benzamide moiety and a dioxo isoindole core. This unique arrangement may contribute to its biological properties.
Research indicates that compounds similar to this compound can modulate various biological pathways:
- NF-kB Activation : Studies have shown that sulfamoyl benzamide derivatives can activate the NF-kB signaling pathway, which plays a crucial role in immune responses and inflammation .
- Cytokine Release : These compounds have been associated with enhanced release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells, indicating their potential as immunomodulators .
- Antitumor Activity : The compound may exhibit antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, related benzamide derivatives have shown effectiveness against various cancer cell lines by targeting dihydrofolate reductase (DHFR), which is critical for DNA synthesis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the benzamide or isoindole rings can significantly affect biological activity. For example:
- Substitutions on the benzamide nitrogen or sulfur atoms can enhance binding affinity and selectivity for target proteins.
- The presence of alkyl groups (like butyl and methyl) in the sulfamoyl position appears to improve solubility and bioavailability.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of similar compounds:
- Immunomodulatory Effects : A study demonstrated that a sulfamoyl benzamidothiazole compound activated NF-kB and increased cytokine production in response to TLR agonists .
- Anticancer Properties : Research on benzamide derivatives has shown promising results in inhibiting tumor growth in various cancer models, indicating potential applications in oncology .
Q & A
Basic: What functional groups and structural features define 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, and how are they characterized experimentally?
Answer:
The compound contains three critical functional groups:
- Sulfamoyl group (–SO₂–N–): Provides polarity and hydrogen-bonding capacity.
- Isoindole-1,3-dione moiety : Imparts aromaticity and potential π-π stacking interactions.
- Benzamide backbone : Enhances rigidity and influences solubility.
Methodological Characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon types (e.g., aromatic vs. aliphatic). The sulfamoyl group’s protons resonate downfield (~3.5–4.5 ppm) due to electronegativity .
- IR Spectroscopy : Stretching vibrations for C=O (isoindole-dione, ~1700 cm⁻¹) and S=O (sulfamoyl, ~1350–1150 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate the structure .
Basic: What synthetic strategies are reported for synthesizing this compound, and what are critical reaction conditions?
Answer:
Synthesis typically involves sequential coupling reactions:
Sulfamoyl Group Introduction : Reacting a benzamide precursor with butyl(methyl)sulfamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
Isoindole-1,3-dione Formation : Cyclization of an amide intermediate using phthalic anhydride at elevated temperatures (120–150°C) .
Critical Conditions:
- Catalysts : Triethylamine for deprotonation during sulfamoylation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .
Advanced: How can design of experiments (DoE) optimize the compound’s synthetic yield and purity?
Answer:
DoE Framework:
| Factor | Levels | Response |
|---|---|---|
| Reaction Temperature | 80°C, 100°C, 120°C | Yield (%) |
| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | Purity (HPLC area %) |
| Solvent Polarity | DMF, DMSO, THF | Reaction Time (hours) |
Methodology:
- Screening Designs (Plackett-Burman) : Identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Optimize interactions (e.g., temperature vs. solvent) .
- Validation : Confirm optimal conditions with triplicate runs (RSD <5%) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Strategies:
Orthogonal Assays : Validate inhibition using both fluorescence-based (high-throughput) and radiometric (gold-standard) assays .
Comparative Studies : Benchmark against structurally similar compounds (e.g., trifluoromethyl analogs) to isolate substituent effects .
Meta-Analysis : Aggregate data from multiple studies, applying statistical weighting to account for variability in experimental protocols (e.g., cell lines, incubation times) .
Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments (e.g., catalytic systems)?
Answer:
Approaches:
- Quantum Chemical Calculations (DFT) : Simulate transition states to predict regioselectivity in sulfamoyl group reactions .
- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMSO) to optimize reaction pathways .
- AI-Driven Workflows : Integrate COMSOL Multiphysics with machine learning to predict catalytic efficiency in metal-organic frameworks (MOFs) .
Example Workflow:
Reaction Path Search : Use DFT to identify low-energy intermediates .
Parameter Optimization : Train neural networks on historical kinetic data to refine reaction conditions .
Advanced: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
Protocol:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor via HPLC .
- Thermal Stress : Heat at 80°C for 48h, assess decomposition products via LC-MS .
Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .
Data Interpretation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
